3-Bromo-5-methyl-2-nitrothiophene
Description
Significance of Thiophene (B33073) Heterocycles in Organic Chemistry Research
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, a field of organic chemistry that studies cyclic compounds containing atoms of at least two different elements in their rings. sigmaaldrich.comaccelachem.com The thiophene ring, a five-membered aromatic ring containing one sulfur atom, is a "privileged pharmacophore" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds. chemicalbook.comnih.gov Thiophenes are considered bioisosteres of benzene (B151609), meaning they can often replace a benzene ring in a molecule without a significant loss of biological activity, a property that is highly valuable in drug design. sigmaaldrich.com Their unique electronic properties also make them crucial building blocks for the synthesis of complex molecules, including linear π-conjugated systems like oligothiophenes and polythiophenes, which have applications in organic electronics and photovoltaics. Current time information in Johnson County, US.
Overview of Nitrothiophene Derivatives in Medicinal Chemistry and Materials Science
The introduction of a nitro group (—NO₂) onto the thiophene ring gives rise to nitrothiophene derivatives, a class of compounds with a broad spectrum of biological activities. These derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and even anticancer agents. chemicalbook.commolbase.comscbt.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, which can enhance its interaction with biological targets. nih.gov In materials science, the electronic and optical properties of nitro-substituted thiophenes are of interest for creating novel materials, such as those used in the fabrication of light-emitting diodes. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-4(6)5(10-3)7(8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZJZRWRQPHWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738178 | |
| Record name | 3-Bromo-5-methyl-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82834-44-4 | |
| Record name | 3-Bromo-5-methyl-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methyl-2-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanism Studies of 3 Bromo 5 Methyl 2 Nitrothiophene and Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution on thiophene (B33073) rings has been a subject of study since the 1950s. The generally accepted mechanism involves an initial addition of a nucleophile to form a σ-complex, known as a Meisenheimer adduct, followed by the elimination of the leaving group. nih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for this reaction to proceed. nih.gov
Kinetics of Aminodebromination Processes in Nitrothiophenes
The kinetics of the reaction between various bromo-nitro-R-thiophenes and nucleophiles like amines and sodium benzenethiolate (B8638828) have been investigated in methanol (B129727) at different temperatures. rsc.org Specifically, the piperidinodebromination of 5-bromo-2-nitro-3-R-thiophenes has been studied in solvents such as benzene (B151609), dioxane, and aqueous dioxane mixtures. rsc.org
Substituents on the thiophene ring play a critical role in determining the rate of SNAr reactions. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic substitution by stabilizing the negative charge in the intermediate. lumenlearning.comyoutube.com Conversely, electron-donating groups are expected to slow down the reaction.
A computational study at the Density Functional Theory (DFT) level on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) showed that substituents like NO2 or CN provide specific stabilization to the negative charge that forms on the thiophene ring during the formation of the zwitterionic intermediate. nih.gov For instance, the activation free energy for the nucleophilic addition is significantly lower when X = CN compared to when X = H, indicating a rate enhancement by the electron-withdrawing cyano group. nih.gov
Kinetic studies on the reactions of various 5-bromo-2-nitro-3-R-thiophenes with nucleophiles have provided quantitative data on these effects. rsc.org The relative rates of nitration in benzene derivatives offer a comparative perspective on how different substituents influence reactivity.
Table 1: Relative Rate of Nitration in Benzene Derivatives lumenlearning.com
| R in C₆H₅R | Relative rate |
| OH | 1,000 |
| CH₃ | 25 |
| H | 1 |
| CH₂Cl | 0.71 |
| I | 0.18 |
| F | 0.15 |
| Cl | 0.033 |
| Br | 0.030 |
| CO₂Et | 0.0037 |
| NO₂ | 6 x 10⁻⁸ |
| NMe₃⁺ | 1.2 x 10⁻⁸ |
This interactive table provides data on the relative rates of nitration for various substituted benzenes, illustrating the activating and deactivating effects of different functional groups.
Contrary to the expected electron-releasing behavior of alkyl groups, studies have observed an unexpected activation by alkyl groups in the aminodebromination of certain bromo-nitro-thiophenes, regardless of their position relative to the leaving bromine atom. rsc.org This suggests a more complex role for the methyl group than simple electronic donation.
In the reaction of 2-methoxy-5-methyl-3-nitrothiophene with sodium methoxide (B1231860) in methanol, the resulting Meisenheimer adduct is nine times more stable and forms about three times faster than the unsubstituted analogue. rsc.org This unusual activating effect of the methyl group is attributed to a variation in its polarity, allowing it to help delocalize the negative charge in the intermediate. rsc.org
The SNAr reaction of substituted thiophenes with amines proceeds through a stepwise pathway. nih.gov The initial step is the nucleophilic addition of the amine to the carbon atom bearing the leaving group, leading to the formation of a zwitterionic intermediate. nih.gov This is often the rate-limiting step. nih.gov
The solvent plays a significant role in the kinetics and thermodynamics of SNAr reactions. researchgate.netacsgcipr.org While dipolar aprotic solvents are commonly used, many of these reactions can also occur in a variety of other solvents. acsgcipr.org The choice of solvent can drastically affect the reaction rate and even the mechanism. rsc.org
Solvent polarity and hydrogen-bonding ability are key factors. researchgate.netnih.gov For instance, in the reaction of 2,4-dinitrobenzenesulfonyl chloride with piperidine, polar solvents capable of donating or accepting hydrogen bonds are favorable. rsc.org In contrast, the reaction with propylamine (B44156) is favored in solvents that can accept hydrogen bonds. rsc.org The ambiphilic nature of solvents like water and formamide (B127407) can induce nucleophilic activation at the nitrogen center of the amine. researchgate.net
Kinetic studies in mixed solvent systems, such as methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO), have shown that the reaction rate can vary dramatically with solvent composition. nih.gov This is often attributed to the preferential solvation of the reactants and the transition state. nih.gov The rate constant is influenced by solvent parameters such as hydrogen-bond acidity (α), hydrogen-bond basicity (β), and dipolarity/polarizability (π*). nih.gov Generally, an increase in the β parameter accelerates the reaction by stabilizing the positively charged activated complex through hydrogen bonding. nih.gov
Formation of Meisenheimer-Type Adducts in Nitrothiophenes
The formation of stable Meisenheimer-type adducts is a characteristic feature of the reaction of electron-deficient thiophenes with nucleophiles. Kinetic and thermodynamic studies on the formation of these adducts from 2-methoxy-3-nitro-5-X-thiophenes and sodium methoxide in methanol have been conducted. rsc.org
The stability and rate of formation of these adducts are influenced by the substituent (X) at the 5-position. rsc.org Most of the studied substituents enhance adduct formation primarily by stabilizing the fractional negative charge that develops on the C-5 atom of the thiophene ring. rsc.org
As previously mentioned, a methyl group at the 5-position was found to stabilize the Meisenheimer adduct of 2-methoxy-3-nitrothiophene, increasing its stability ninefold compared to the unsubstituted compound. rsc.org This stabilization is also reflected in the rate of adduct formation, which is three times faster. rsc.org This observation further highlights the unusual ability of a methyl group to participate in the delocalization of negative charge in these systems. rsc.org
Electrophilic Substitution Reactions of Nitrothiophenes
Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comunacademy.com For thiophene and its derivatives, the presence of the sulfur atom generally directs electrophilic attack to the C2 and C5 positions, which are more activated. However, the substituents already present on the thiophene ring play a crucial role in determining the rate and regioselectivity of further substitutions.
The nitro group is a strong deactivating group due to its electron-withdrawing nature, making electrophilic substitution reactions on nitrothiophenes more challenging compared to thiophene itself. Conversely, the methyl group at the C5 position is an activating group, donating electron density to the ring and favoring electrophilic attack. The bromine atom at the C3 position is a deactivating group but can direct incoming electrophiles.
In the case of 3-bromo-5-methyl-2-nitrothiophene, the C4 position is the most likely site for electrophilic attack. The C2 and C5 positions are already substituted, and the powerful deactivating effect of the nitro group at C2 would strongly disfavor substitution at the adjacent C3 and C4 positions. However, the activating effect of the C5-methyl group would somewhat counteract this deactivation at the C4 position.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Formation of a carbocation intermediate: The electrophile attacks the π system of the thiophene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. unacademy.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The specific conditions and the nature of the electrophile determine the outcome of the reaction. For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org
Redox Chemistry of Nitrothiophenes
The redox chemistry of nitrothiophenes is a critical aspect of their chemical and biological activity. The nitro group can undergo a series of reduction processes, leading to the formation of various reactive intermediates.
The reduction of nitroaromatic compounds, including nitrothiophenes, often proceeds through single-electron transfer steps. The initial step is the acceptance of an electron to form a nitro radical anion. researchgate.netpsu.edu This process is a key feature of the electrochemical behavior of nitrothiophenes and can be studied using techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. researchgate.net
The stability and subsequent fate of the nitro radical anion are influenced by the substitution pattern on the thiophene ring and the reaction conditions. researchgate.net For instance, in some cases, the radical anion can be relatively stable, allowing for its detection and characterization. psu.edu In other instances, it may undergo further reduction or participate in subsequent chemical reactions. researchgate.netpsu.edu
The one-electron reduction potential of nitroaromatic compounds is a key parameter that correlates with their biological activity. mdpi.com This potential reflects the ease with which the compound can accept an electron to form the radical anion.
Table 1: Electrochemical Reduction Data for Selected Nitrothiophenes
This table summarizes the first reduction potentials (E1) for a series of nitrothiophenes, providing insight into their relative ease of reduction and radical anion formation. Data is compiled from various computational and experimental studies. researchgate.net
| Compound | First Reduction Potential (E1 vs. Ag/AgCl) | Technique |
|---|---|---|
| 2-Nitrothiophene (B1581588) | -0.95 V | Cyclic Voltammetry |
| 3-Nitrothiophene | -1.05 V | Cyclic Voltammetry |
| 2,4-Dinitrothiophene | -0.60 V | Cyclic Voltammetry |
| 2,5-Dinitrothiophene | -0.58 V | Cyclic Voltammetry |
The biological activity of many nitroaromatic compounds is linked to the in vivo reduction of the nitro group. researchgate.netnih.gov This reduction can be catalyzed by various nitroreductase enzymes found in both mammalian tissues and microorganisms. nih.govnih.gov The process involves a series of electron and proton transfer steps, ultimately leading to the formation of an amine.
The reduction proceeds through several key intermediates, including the nitroso and hydroxylamine (B1172632) derivatives. mdpi.comwikipedia.org
Nitroaromatic → Nitro Radical Anion → Nitroso → Hydroxylamine → Amine
These intermediates, particularly the hydroxylamine, are often highly reactive and can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects. researchgate.net The formation of these reactive species is a critical step in the mechanism of action for certain nitroaromatic drugs. nih.gov
In biological systems, the initial one-electron reduction to the nitro radical anion can be mediated by enzymes like ferredoxin. researchgate.net Under aerobic conditions, this radical anion can react with molecular oxygen to generate superoxide (B77818) radicals, leading to oxidative stress. nih.gov Under hypoxic (low oxygen) conditions, further reduction to the cytotoxic hydroxylamine is more likely to occur. nih.gov
Table 2: Products of Biological Reduction of 2-Nitrothiophene
This table outlines the key products identified from the biological degradation pathway of 2-nitrothiophene, which begins with a single electron transfer to form a transient anion radical. researchgate.net
| Intermediate/Product | Significance |
|---|---|
| Nitroso-thiophene | Cytotoxic intermediate |
| Amino-thiophene | Non-toxic final product |
| Nitrate | Decomposition product |
| Thiophene | Decomposition product |
Advanced Spectroscopic Characterization of Nitrothiophene Derivatives
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 3-Bromo-5-methyl-2-nitrothiophene. The vibrational modes of the molecule are sensitive to its geometry and electronic structure. While specific experimental spectra for this compound are not extensively documented in the provided search results, analysis of related compounds like 3-bromo-2-nitrothiophene (B186782) and other substituted thiophenes allows for a detailed interpretation of its expected vibrational characteristics. ias.ac.in
Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is dominated by the characteristic vibrations of its constituent functional groups: the thiophene (B33073) ring, the nitro group (NO₂), the methyl group (CH₃), and the carbon-bromine (C-Br) bond.
Nitro Group (NO₂) Vibrations: The nitro group is expected to show strong and distinct bands. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1560-1520 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found around 1350-1320 cm⁻¹. These bands are often intense in the IR spectrum.
Thiophene Ring Vibrations: The aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹. The ring stretching vibrations (ν(C=C) and ν(C-S)) occur in the 1600-1300 cm⁻¹ region. The C-S stretching modes are typically found in the 850-600 cm⁻¹ range.
Methyl Group (CH₃) Vibrations: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2870 cm⁻¹ range. Bending vibrations, including scissoring and rocking modes, will appear in the 1465-1375 cm⁻¹ region.
Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Density Functional Theory (DFT) calculations performed on similar molecules, such as 3-bromo-2-nitrothiophene, support the assignment of these vibrational frequencies and show good agreement with experimental IR and Raman data. ias.ac.in
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiophene C-H | Stretching | > 3000 |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2980 - 2870 |
| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |
| Thiophene Ring | C=C Stretching | 1600 - 1400 |
| Methyl (CH₃) | Bending (Scissoring/Rocking) | 1465 - 1375 |
| Nitro (NO₂) | Symmetric Stretching | 1350 - 1320 |
| Thiophene Ring | C-S Stretching | 850 - 600 |
| C-Br | Stretching | 600 - 500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a fundamental technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.
In the ¹H NMR spectrum, the methyl protons would appear as a singlet, typically in the range of 2.3-2.5 ppm. The single proton on the thiophene ring would also appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing nitro group and the bromine atom. Based on data for related compounds like (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, where a methyl group is present, the ring proton's signal can be anticipated. researchgate.net
The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents. The carbon bearing the nitro group would be significantly deshielded, appearing at a higher ppm value. Similarly, the carbon attached to the bromine atom would also show a characteristic shift.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₃ | ~2.4 | Singlet |
| ¹H | Ring H (at C4) | ~7.0-7.5 | Singlet |
| ¹³C | -CH₃ | ~15 | Quartet (in off-resonance) |
| ¹³C | C5 | ~140 | Singlet |
| ¹³C | C4 | ~130-135 | Doublet |
| ¹³C | C3 | ~110-115 | Singlet |
| ¹³C | C2 | ~145-150 | Singlet |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under electron impact (EI). arkat-usa.org
For this compound (C₅H₄BrNO₂S), the predicted monoisotopic mass is approximately 220.91 g/mol . uni.lu The mass spectrum would show a characteristic molecular ion peak (M⁺) with a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂). miamioh.edu Therefore, significant fragment ions corresponding to [M-NO₂]⁺ and [M-O]⁺ could be expected. Other likely fragmentations would include the loss of the bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺). The fragmentation of the thiophene ring itself can also occur. arkat-usa.org
| Ion | m/z (for ⁷⁹Br) | Description |
| [C₅H₄⁷⁹BrNO₂S]⁺ | ~221 | Molecular Ion (M⁺) |
| [C₅H₄⁸¹BrNO₂S]⁺ | ~223 | Molecular Ion (M+2) |
| [C₅H₄BrS]⁺ | ~175 | Loss of NO₂ |
| [C₄H₁BrS]⁺ | ~160 | Loss of NO₂ and CH₃ |
| [C₅H₄NO₂S]⁺ | ~142 | Loss of Br |
| [C₄H₁NO₂S]⁺ | ~127 | Loss of Br and CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring and the nitro group are the primary chromophores.
Studies on the related compound 3-bromo-2-nitrothiophene show that the UV-Vis spectrum is critical for understanding its electronic behavior, particularly when studying its interaction with surfaces in SERS experiments. ias.ac.in The presence of the conjugated system in the thiophene ring leads to strong π → π* transitions, likely in the UV region. The nitro group introduces the possibility of n → π* transitions, which are typically weaker and may appear at longer wavelengths. The methyl group, being an auxochrome, might cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted nitrothiophene.
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found in the search results, studies on similar molecules like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene provide valuable insights. scispace.com
For this related compound, X-ray analysis revealed a two-component inversion twin structure with disorder in the thiophene group. scispace.com It is expected that this compound would also have a largely planar thiophene ring. The analysis would determine precise bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.
Surface-Enhanced Raman Spectroscopy (SERS) for Surface Adsorption Studies
SERS is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. rsc.orgqub.ac.uk It provides vibrational information about the adsorbate and its orientation with respect to the surface.
A study on the electrosorption of 3-bromo-2-nitrothiophene on a polycrystalline gold electrode provides a strong model for the expected SERS behavior of this compound. ias.ac.in The results indicated that 3-bromo-2-nitrothiophene adsorbs on the gold surface in a tilted orientation. The interaction occurs through both the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group. ias.ac.in This adsorption behavior is predicted and supported by DFT calculations. ias.ac.in For this compound, a similar adsorption mechanism is anticipated, where the molecule interacts with the metal surface via the lone pairs on the sulfur and oxygen atoms. The SERS spectrum would show enhancement of specific vibrational modes depending on their orientation relative to the surface, providing insights into the adsorption geometry.
In-depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the growing interest in the properties of substituted thiophenes for various applications, detailed quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) analyses, have not been published for this specific molecule.
Molecular Geometry Optimization: No published studies on the optimized bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO gap, which are crucial for understanding chemical reactivity and electronic transitions, have not been reported. Similarly, values for ionization potential and electron affinity are unavailable.
Molecular Electrostatic Potential (MEP) Mapping: There are no published MEP maps to illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack.
Global and Local Reactivity Descriptors: Scientifically calculated values for descriptors such as the electrophilicity index, chemical hardness, and softness are absent from the literature.
Simulation of Spectroscopic Data: No theoretical simulations of its Infrared (IR) or UV-Vis spectra have been found.
Molecular Dynamics Simulations: Investigations into the intermolecular interactions of this compound through molecular dynamics are also not present in published research.
While computational studies have been conducted on structurally similar thiophene derivatives, the strict focus on This compound as per the user's request precludes the inclusion of data from these related but distinct molecules. For instance, detailed DFT and HF studies are available for isomers like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, but these findings are not transferable. The chemical database PubChemLite explicitly states, "No literature data available for this compound" uni.lu.
This lack of specific research highlights a potential opportunity for future computational chemistry studies to characterize the structural, electronic, and reactive properties of this compound, thereby contributing new knowledge to the broader field of thiophene chemistry.
Computational Chemistry and Theoretical Investigations of Substituted Thiophenes
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.
While specific molecular docking studies targeting 3-Bromo-5-methyl-2-nitrothiophene are not extensively documented, research on other nitrothiophene derivatives demonstrates their potential to interact with various biological targets. These studies provide a framework for understanding how this compound might behave in similar contexts.
For example, novel 5-nitrothiophene derivatives have been synthesized and evaluated for their anticancer activity, with molecular docking studies performed on enzymes like caspase-3. nih.gov In one such study, a derivative showed significant caspase-3 activation, suggesting a potential apoptotic pathway for its anticancer effects. nih.gov Similarly, other thiophene (B33073) analogues have been investigated as inhibitors for the SARS-CoV-2 main protease (3CLpro) and lactate (B86563) dehydrogenase (LDH), both of which are significant targets in disease therapy. nih.govnih.gov
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these simulations. Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. The table below presents representative binding affinities for various thiophene derivatives against different biological targets, illustrating the range of potential interactions.
Table 2: Predicted Binding Affinities of Thiophene Derivatives to Biological Targets
| Thiophene Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Tetrasubstituted thiophene analogues | SARS-CoV-2 inhibitors | -25.18 to -81.42 |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Human Lactate Dehydrogenase | MolDock Scores: -127 to -171 |
| Nitrofuran derivatives | E. coli nitro-reductase | -5.9 to -8.8 |
Data from studies on various thiophene and nitrofuran derivatives. nih.govgyanvihar.orgresearchgate.net
These findings suggest that a compound like this compound, with its specific substitution pattern, could be a candidate for docking studies against a range of protein targets to explore its potential biological activities.
The nitro group in this compound is a key functional group that can participate in electron transfer reactions within biological systems. The reduction of nitroaromatic compounds is often mediated by flavoenzymes and can proceed through single- or two-electron transfer mechanisms, which has significant implications for their biological effects. nih.gov
In biological environments, flavoenzymes can transfer electrons from cellular reducing agents like NAD(P)H to the nitroaromatic compound. nih.gov A single-electron reduction of the nitro group leads to the formation of a nitro anion radical. This radical can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates reactive oxygen species (ROS), leading to oxidative stress.
Alternatively, a two-electron reduction, often catalyzed by NAD(P)H:quinone oxidoreductase (NQO1) or bacterial nitroreductases, can bypass the formation of the nitro anion radical and directly produce a nitroso derivative. nih.gov This is often considered a detoxification pathway as it avoids the generation of ROS. The specific mechanism that predominates depends on the redox potential of the nitroaromatic compound and the specific enzymes present in the biological system. nih.gov The electron-withdrawing nature of the nitro group and the bromine atom on the thiophene ring of this compound likely influences its redox properties and, consequently, its susceptibility to these enzymatic electron transfer processes. Further electrochemical and biochemical studies would be necessary to elucidate the precise electron transfer mechanisms for this specific compound.
Biological Activities and Mechanistic Insights of Nitrothiophene Analogues
Antimicrobial Properties
Nitrothiophene analogues have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. nih.govresearchgate.net The antimicrobial potency is often linked to the specific substitution pattern on the thiophene (B33073) ring. nih.gov
Substituted nitrothiophenes exhibit a broad range of antibacterial activities. nih.gov Studies have evaluated their minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. For instance, an evaluation of nineteen substituted thiophenes revealed that 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) were the most active compounds against E. coli and M. luteus. nih.gov In contrast, the simplest analogue, 2-nitrothiophene (B1581588), showed the least activity. nih.gov Another study found that 5-Nitro-2-thiophene carboxaldehyde was effective against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi at a concentration of 7µg/ml, but not against Pseudomonas aeruginosa. researchgate.net
Research into 2-amino-5-nitrothiophene derivatives showed that their inhibitory effects varied depending on the specific structure and the bacterial strain. researchgate.net One derivative demonstrated potent activity against Staphylococcus aureus but had no effect on Escherichia coli, while other analogues in the same series were effective against E. coli or both strains. researchgate.net Furthermore, certain thiophene derivatives have shown activity against colistin-resistant (Col-R) A. baumannii and E. coli, with MIC₅₀ values (the minimum concentration that inhibits 50% of the screened strains) ranging from 8 to 32 mg/L. nih.gov
| Compound | Organism | Activity (MIC) |
| 2-Chloro-3,5-dinitrothiophene | E. coli, M. luteus | Highly Active nih.gov |
| 2-Bromo-3,5-dinitrothiophene | E. coli, M. luteus | Highly Active nih.gov |
| 2-Nitrothiophene | E. coli, M. luteus | Low Activity nih.gov |
| 5-Nitro-2-thiophene carboxaldehyde | S. aureus, Enterococcus, E. coli, S. typhi | 7 µg/ml researchgate.net |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC₅₀) nih.gov |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant E. coli | 8-32 mg/L (MIC₅₀) nih.gov |
The antifungal potential of nitrothiophene analogues has been established against various fungal species. nih.gov In a broad screening, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene displayed the highest activity against Aspergillus niger. nih.gov Similarly, 5-Nitro-2-thiophene carboxaldehyde has been reported to possess antifungal activity. researchgate.net
Derivatives such as N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones are effective against Candida sp. and Cryptococcus neoformans. nih.gov The mechanism for these compounds is suggested to be the inhibition of enzymes involved in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.govresearchgate.net A thiophene derivative designated 5CN05 showed moderate activity against Candida species (MIC = 270-540 μg/mL) but good activity against C. neoformans (MIC = 17 μg/mL). researchgate.net When incorporated into a microemulsion, its activity against C. neoformans was significantly enhanced, with the MIC value dropping to 2.2 μg/mL. researchgate.net
| Compound/Derivative Class | Organism | Activity (MIC) |
| 2-Chloro-3,5-dinitrothiophene | Aspergillus niger | Highly Active nih.gov |
| 2-Bromo-3,5-dinitrothiophene | Aspergillus niger | Highly Active nih.gov |
| 5-Nitro-2-thiophene carboxaldehyde | Fungi | Active researchgate.net |
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp., C. neoformans | Active nih.gov |
| Thiophene derivative 5CN05 | Candida species | 270-540 µg/mL researchgate.net |
| Thiophene derivative 5CN05 | Cryptococcus neoformans | 17 µg/mL researchgate.net |
| Microemulsion of 5CN05 | Cryptococcus neoformans | 2.2 µg/mL researchgate.net |
Nitrothiophene analogues have shown significant promise as antitubercular agents, demonstrating activity against Mycobacterium tuberculosis (Mtb). nih.gov A key finding is that 5-nitrothiophenes are active against both replicating and non-replicating tubercle bacilli, the latter being a crucial target for shortening tuberculosis therapy. nih.gov The compound 5-Nitro-2-thiophene carboxaldehyde was found to have a minimum inhibitory concentration of 50 µg/ml against Mtb. researchgate.net
Structure-activity relationship studies revealed that the nitro group at the C-5 position of the thiophene ring is essential for antimycobacterial activity. nih.gov Moving the nitro group to the C-3 position or replacing it with an acetyl group rendered the compounds inactive. nih.gov Certain nitro-containing compounds, including nitrofurans, have been identified as potent inhibitors of mycobacterial growth. nih.gov
| Compound Class/Derivative | Organism | Activity (MIC) | Note |
| 5-Nitrothiophenes | M. tuberculosis (replicating & non-replicating) | Active nih.gov | Activity is associated with the nitro group at C-5. nih.gov |
| 5-Nitro-2-thiophene carboxaldehyde | M. tuberculosis | 50 µg/ml researchgate.net | Prevents color change in Microplate Alamar Blue Assay. researchgate.net |
| Nitrofurans (e.g., HC2209, HC2210, HC2211) | M. tuberculosis, M. abscessus | Potent Inhibitors nih.gov | Activity depends on the Fdg1 activation system. nih.gov |
The mechanism of action for some nitrothiophenes is believed to involve their role as prodrugs that require bio-activation within the target pathogen. nih.gov For highly active compounds like 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene, the proposed mode of action involves a nucleophilic attack by intracellular thiols (such as glutathione (B108866) or cysteine) at the 2-position of the thiophene ring, leading to the displacement of the halogen. nih.gov Other active derivatives that lack a leaving group are thought to act by forming Meisenheimer complexes. nih.gov
In the context of antimycobacterial activity, the mechanism for 5-nitrothiophenes is similar to that of nitroimidazole drugs like PA-824. nih.gov These compounds are activated by a F420-dependent nitroreductase enzyme (Ddn) within the mycobacterium. nih.gov This enzymatic reduction of the nitrothiophene leads to the release of nitric oxide (NO), which is the active agent that kills M. tuberculosis regardless of its growth rate. nih.gov Mutants that cannot produce the necessary F420 cofactor are resistant to these compounds, confirming this activation pathway. nih.gov
Anticancer and Antitumor Activities
Thiophene-based derivatives, including nitrothiophenes, have been extensively investigated for their potential as anticancer agents, showing activity against a range of human cancer cell lines. nih.govsci-hub.senih.gov The antiproliferative effect is highly dependent on the substitution patterns on the thiophene scaffold. nih.govsci-hub.se
For example, a series of thiophene derivatives containing a sulfonamide moiety showed that compounds with a benzothiazole (B30560) group exhibited four times more activity against the human breast cancer cell line (MCF7) than the standard drug doxorubicin, with IC₅₀ values around 9.5 µmol L⁻¹. sci-hub.se Another study synthesized thiophene carboxamide derivatives that displayed significant antiproliferative properties against the Hep3B cancer cell line, with the most active compounds having IC₅₀ values of 5.46 µM and 12.58 µM. mdpi.com Thiophene derivatives have also been evaluated against hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with structure-activity relationship (SAR) analysis indicating that the presence of an electron-donating methoxy (B1213986) group enhanced antitumor activity. sci-hub.se
| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference Drug |
| Thiophene-sulfonamide with benzothiazole | MCF7 (Breast) | 9.39 - 9.55 µmol L⁻¹ sci-hub.se | Doxorubicin (32.00 µmol L⁻¹) sci-hub.se |
| Thiophene carboxamide (Compound 2b) | Hep3B (Liver) | 5.46 µM mdpi.com | N/A |
| Thiophene carboxamide (Compound 2e) | Hep3B (Liver) | 12.58 µM mdpi.com | N/A |
| Thiophene derivative 480 | HeLa (Cervical) | 12.61 µg/mL researchgate.net | Paclitaxel |
| Thiophene derivative 480 | HepG2 (Liver) | 33.42 µg/mL researchgate.net | Paclitaxel |
| Thiophene derivative (TP 5) | HepG2 & SMMC-7721 (Liver) | More active than Paclitaxel at 30.0 µg/mL nih.gov | Paclitaxel nih.gov |
The mechanisms underlying the anticancer effects of thiophene analogues are varied and can include the inhibition of topoisomerase, inhibition of tyrosine kinase, and induction of apoptosis. nih.govresearchgate.net
Antiprotozoal and Antileishmanial Activities
Nitroheterocycles, particularly nitrothiophenes, are recognized for their antiprotozoal properties. nih.gov Various studies have reported the synthesis and evaluation of nitrothiophene derivatives against parasites such as Entamoeba histolytica, Trichomonas vaginalis, and Leishmania species. nih.govnih.gov
In one study, thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) were prepared and tested. nih.gov One compound showed significant antiamoebic activity, while another was more active against T. vaginalis than the reference drug metronidazole (B1676534). nih.gov
Significant research has focused on antileishmanial activity. A series of novel 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated against Leishmania major promastigotes. nih.govnih.gov The most potent compound, a methyl-imidazole containing derivative (6e), exhibited an IC₅₀ value of 7.1 µg/mL after 48 hours, which was more than three times more effective than the reference drug glucantime (B87149) (IC₅₀ = 25 µg/mL). nih.govnih.gov The mechanism for some nitroaromatic antileishmanial drugs involves bioactivation by parasitic nitroreductases (NTRs), leading to cytotoxic metabolites that kill the parasite. mdpi.com
| Compound/Derivative Class | Organism | Activity (IC₅₀) | Note |
| 5-Nitrothiophene-2-carboxaldehyde thiosemicarbazone (Compound 11) | Entamoeba histolytica | Significant activity nih.gov | N/A |
| 5-Nitrothiophene-2-carboxaldehyde thiosemicarbazone (Compound 3) | Trichomonas vaginalis | More active than metronidazole nih.gov | N/A |
| 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivative (6e) | Leishmania major | 7.1 µg/mL (48h) nih.govnih.gov | >3-fold more effective than glucantime. nih.gov |
| 5-nitrothiophene aldimines | Entamoeba histolytica, Leishmania, Plasmodium falciparum, Trichomonas vaginalis | Active nih.gov | Activity depends on aniline (B41778) nucleus substituents. nih.gov |
Herbicidal Potential and Photosynthesis Inhibition
Nitrothiophene derivatives have demonstrated notable potential as herbicides due to their ability to inhibit photosynthesis. nih.govportlandpress.com This inhibition is a critical mechanism for disrupting plant growth and is a focal point of research for developing new weed control agents. portlandpress.comumn.edu The herbicidal effect is often characterized by symptoms such as interveinal yellowing (chlorosis) and tissue death (necrosis), which begin at the leaf margins and spread inwards. umn.edu
Ferredoxin-Mediated Reduction and Radical Formation
The herbicidal action of nitrothiophenes, such as 2-nitrothiophene, is intrinsically linked to their interaction with ferredoxin, a key electron carrier in the photosynthetic process. nih.govportlandpress.comwikipedia.org Ferredoxin plays a central role in the light-dependent reactions of photosynthesis, transferring electrons from photosystem I to various metabolic pathways. portlandpress.comnih.gov
The process begins with the reduction of the nitro group of the nitrothiophene molecule by ferredoxin. nih.govportlandpress.com In silico modeling suggests a direct interaction where electrons are transferred from the iron-sulfur cluster of ferredoxin to the nitro group of 2-nitrothiophene. nih.govportlandpress.com This single-electron transfer results in the formation of a short-lived and unstable nitro anion radical. nih.govportlandpress.com
This radical species is highly reactive and can initiate a cascade of detrimental events within the plant cell. It can be further reduced to form cytotoxic products like nitroso and hydroxylamine (B1172632) derivatives, or it can decompose into thiophene and nitrite (B80452) radicals. nih.govportlandpress.com Crucially, the nitro anion radical can also transfer an electron to molecular oxygen, generating superoxide (B77818) radicals. portlandpress.com These oxygen radicals, along with subsequently formed peroxides, induce significant oxidative stress, leading to cellular damage and the inhibition of photosynthesis. nih.govportlandpress.com This mechanism of diverting electrons from the photosynthetic chain and generating reactive oxygen species is the primary mode of action for the herbicidal activity of these compounds. portlandpress.com
Studies on cyanobacteria have shown that treatment with 2-nitrothiophene under illumination leads to a measurable accumulation of oxygen radicals and peroxides, confirming this mechanism. nih.govportlandpress.com The instantaneous inhibition of photosynthesis upon application of 2-nitrothiophene is attributed to the abstraction of electrons from ferredoxin, which disrupts the natural flow of electrons within the photosynthetic apparatus. portlandpress.com This mode of action is advantageous for weed control as it also leads to the degradation of the herbicide itself, potentially reducing environmental persistence. portlandpress.com
Antioxidant Activities
In contrast to their role in inducing oxidative stress in plants, thiophene derivatives have also been investigated for their antioxidant properties in other contexts. nih.govmdpi.com Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. nih.gov
The thiophene scaffold is a subject of significant interest for the development of novel antioxidants. nih.govd-nb.info The antioxidant capacity of thiophene derivatives is influenced by the nature and position of substituents on the thiophene ring. nih.gov It is proposed that the sulfur atom within the thiophene ring can act as a four-electron reducing agent, contributing to its antiradical ability. mdpi.com
Research has shown that certain thiophene derivatives exhibit significant antioxidant activity, in some cases exceeding that of traditional antioxidants like Trolox and BHT. mdpi.com For instance, various synthesized ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have demonstrated excellent antioxidant potential in DPPH assays. d-nb.info Similarly, studies on other tetrahydrobenzo[b]thiophene derivatives have identified compounds with potent antioxidant activity, suggesting their potential as therapeutic agents for oxidative stress-related conditions. nih.gov
Other Pharmacological Activities of Thiophene Derivatives
The versatile thiophene ring is a common structural motif in a wide range of pharmacologically active compounds, showcasing a broad spectrum of biological activities. researchgate.netmdpi.com
Antiamoebic Activity
Thiophene derivatives have been explored for their potential against pathogenic free-living amoebae like Acanthamoeba castellanii, the causative agent of serious human infections. nih.gov Synthetic heterocyclic compounds, including those with a thiophene core, are being investigated as novel antimicrobial agents. nih.gov Research has demonstrated that certain 4-amino-thiophene derivatives possess potent activity against microbial cells. nih.gov This line of inquiry aims to develop new therapeutic options to combat infections caused by these resilient organisms. nih.gov
Analgesic and Anti-inflammatory Properties
Thiophene-based compounds have a well-established history as analgesic and anti-inflammatory agents. mdpi.comnih.govtandfonline.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can be associated with side effects. nih.govbohrium.com This has driven the search for new, safer anti-inflammatory drugs, with thiophene derivatives being a promising class of compounds. tandfonline.commdpi.com
Several studies have reported the synthesis and evaluation of thiophene derivatives with significant analgesic and anti-inflammatory effects. nih.govtandfonline.com For example, certain tetrasubstituted thiophenes have shown considerable anti-inflammatory activity in animal models, with some compounds exhibiting efficacy comparable or superior to standard drugs like ibuprofen (B1674241) and mefenamic acid. tandfonline.com The anti-inflammatory action of some of these derivatives is attributed to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govbohrium.com
Antimetabolite and Antiviral Activities
The structural similarities of thiophene derivatives to endogenous molecules allow them to act as antimetabolites, interfering with metabolic pathways. This property has been harnessed in the development of various therapeutic agents.
In the realm of antiviral research, thiophene derivatives have emerged as potential inhibitors of viral entry. nih.gov Specifically, certain thiophene compounds have been identified as potent inhibitors of Ebola virus (EBOV) entry. nih.gov Mechanistic studies suggest that these compounds act at the level of the viral glycoprotein (B1211001) (GP), interfering with its interaction with the host cell receptor NPC1, a critical step for viral fusion and entry. nih.gov
Antidiabetic and Antihypertensive Applications
Nitrothiophene analogues and related thiophene derivatives have been explored for their potential in managing metabolic and cardiovascular diseases, including diabetes and hypertension.
Antidiabetic Activity: Certain thiophene derivatives have been identified as having an inhibitory effect on hepatic glucose production and as activators of glucose-responsive insulin (B600854) secretion. google.com This dual action is particularly relevant for the management of type 2 diabetes. google.com While direct studies on 3-Bromo-5-methyl-2-nitrothiophene are not prominent, the broader class of thiophenes shows promise. For instance, a patent has disclosed thiophene derivatives for the prevention and treatment of diabetes and its associated pathologies. google.com The investigation into natural compounds has also shed light on potential mechanisms. For example, Ferruginan, isolated from Olea ferruginea, has demonstrated in vitro antidiabetic effects by inhibiting α-amylase and increasing glucose uptake in yeast cells. mdpi.com Docking studies suggested its potential action on α-amylase and 5'-adenosine monophosphate-activated protein kinase (AMPK), key targets in diabetes therapy. mdpi.com
Antihypertensive Effects: Thiophene-based compounds have shown significant potential as antihypertensive agents. A series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones bearing a (phenylpiperazinyl)alkyl substitution were synthesized and evaluated for their effects in spontaneously hypertensive rats (SHR). nih.gov These compounds were found to be potent oral antihypertensive agents, with their mechanism of action linked to alpha-1 adrenergic receptor antagonism. nih.gov The most potent compounds contained a [(2-methoxyphenyl)piperazinyl]ethyl moiety. nih.gov These findings underscore the potential of the thiophene scaffold in the development of new treatments for hypertension. nih.gov
Table 1: Antihypertensive Activity of Selected Thienopyrimidine-2,4-diones in Spontaneously Hypertensive Rats (SHR)
| Compound Type | Key Structural Moiety | Activity Metric (ED-50SBP) (mg/kg, po) | Alpha Blocking Potency (ED50) (µg/kg, iv) | Reference |
|---|---|---|---|---|
| Thieno[3,4-d]pyrimidine-2,4-dione | [(2-methoxyphenyl)piperazinyl]ethyl | 0.21 | 1.7 | nih.gov |
| Thieno[3,2-d]pyrimidine-2,4-dione | [(2-methoxyphenyl)piperazinyl]ethyl | 0.19 | 2.1 | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4-dione | [(2-methoxyphenyl)piperazinyl]ethyl | 1.0 | 15.4 | nih.gov |
Anticonvulsant and Antidepressant Effects
The versatility of the thiophene nucleus extends to the central nervous system, with various analogues demonstrating anticonvulsant and antidepressant properties.
Anticonvulsant Effects: The pyrrolidine-2,5-dione ring is a known pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity. mdpi.com Studies on hybrid compounds incorporating both pyrrolidine-2,5-dione and thiophene rings have yielded promising results. mdpi.com A series of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives were evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com Furthermore, other research has identified a potent and broad-spectrum anticonvulsant, compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative), which showed efficacy in multiple seizure models, including a model for drug-resistant epilepsy. nih.gov
Table 2: Anticonvulsant Activity of Compound 14
| Seizure Model | Activity (ED50) | Reference |
|---|---|---|
| Maximal Electroshock (MES) | 49.6 mg/kg | nih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 mg/kg | nih.gov |
| 6 Hz (32 mA) | 31.3 mg/kg | nih.gov |
| 6 Hz (44 mA) (drug-resistant model) | 63.2 mg/kg | nih.gov |
Antidepressant Effects: Heterocyclic compounds, including those with a thiophene core, have been investigated for their potential as antidepressants. nih.gov Derivatives of 2-thiopyrimidine-4-one have been explored for various neurological diseases, including depression. pensoft.net While direct evidence for nitrothiophene analogues is still emerging, related structures show activity. For example, Methylene (B1212753) blue, which is structurally related to tricyclic antidepressants, has demonstrated antidepressant-like effects in preclinical models, with its mechanism involving the inhibition of both monoamine oxidase (MAO) and the nitric oxide (NO)-cGMP pathway. nih.gov
Enzyme Inhibition
Nitrothiophene analogues can function as enzyme inhibitors through various mechanisms, a property that underpins many of their therapeutic applications.
Nitroaromatic compounds are often prodrugs that require activation by nitroreductase enzymes to exert their biological effects. nih.govmdpi.com This is particularly relevant for their use as antibacterial agents, where nitrothiophene carboxamides are activated into their bactericidal forms within the bacterial cells. nih.gov
In the context of inflammation, thiophene-based compounds are known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com For example, compound 21 , a hybrid containing a benzothiophene (B83047) moiety, was identified as a potent dual COX-2/5-LOX inhibitor, showing higher in vitro inhibitory activity against COX-2 than celecoxib. mdpi.com The nitro group itself can act as a masked electrophile for covalent enzyme inhibition. nih.gov For instance, 3-nitropropionate is a time-dependent inhibitor of isocitrate lyase, where the nitro group is crucial for the inhibitory mechanism. nih.gov
Kinase Inhibition
The inhibition of protein kinases is a critical strategy in the development of treatments for diseases like cancer. Thiophene-containing structures have been successfully developed as kinase inhibitors.
A novel series of nicotinonitrile derivatives demonstrated potent inhibitory activity against all three Pim kinase isoforms, with compound 8e showing IC50 values of ≤ 0.28 μM, comparable to the pan-kinase inhibitor staurosporine. nih.gov In another study, a synthetic multisubstrate analogue, compound RP 53801 , was found to selectively inhibit tyrosine protein kinase with an IC50 of 22 µM. nih.gov The inhibition was competitive with respect to ATP. nih.gov Furthermore, benzothiophene derivatives have been identified as scaffolds for kinase inhibitors, highlighting the broad applicability of the thiophene core in this therapeutic area. researchgate.net
Table 3: Pim Kinase Inhibition by Nicotinonitrile Derivative 8e
| Kinase Isoform | IC50 (µM) | Reference |
|---|---|---|
| Pim-1 | ≤ 0.28 | nih.gov |
| Pim-2 | ≤ 0.28 | nih.gov |
| Pim-3 | ≤ 0.28 | nih.gov |
Structure-Activity Relationship (SAR) Studies in Nitrothiophenes
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For nitrothiophene derivatives, several key structural features have been shown to influence their biological activity.
In studies of antibacterial activity, the electronic properties of 2-nitrothiophenes are critical. nih.gov There is a correlation between the antibacterial activity against Escherichia coli and Micrococcus luteus and calculated properties such as HOMO energies and atomic charges at the sulfur atom. nih.gov The presence and position of a nitro group significantly impact activity; for example, an additional nitro group at the 3-position enhances antibacterial effects. nih.gov SAR analyses predict that 2-chloro- or 2-bromo-3,5-dinitrothiophenes would exhibit the highest activity, while the simple 2-nitrothiophene is the least active. nih.gov
In the development of anticonvulsants, SAR analysis of pyrrolidine-2,5-dione derivatives revealed that introducing an acetamide (B32628) moiety can extend the spectrum of anticonvulsant activity. mdpi.com For thiophene-2-carboxamide derivatives, the nature of the substituent at the 3-position is important, with amino groups generally conferring greater antioxidant and antibacterial activity than hydroxyl or methyl groups. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest potency. nih.gov
For SERMs based on the benzothiophene scaffold, modifications to the side chain at the 3-position and substituents on the phenyl rings modulate ERα and ERβ binding affinity and agonist/antagonist activity. nih.govnih.gov The presence of a bis-phenolic pharmacophore is considered important for neuroprotective activity mediated through G-protein coupled receptors. nih.gov
Applications in Materials Science and Advanced Technologies
Organic Electronics and Optoelectronics
There is currently no published research on the use of 3-Bromo-5-methyl-2-nitrothiophene in the field of organic electronics and optoelectronics.
Conductive Polymers
No studies have been found that investigate the incorporation of this compound into conductive polymer chains.
Organic Light-Emitting Diodes (OLEDs)
The potential for this compound as a component in the emissive or charge-transport layers of OLEDs has not been reported in the scientific literature.
Organic Field-Effect Transistors (OFETs)
There are no available research articles or patents that describe the use of this compound in the semiconductor layer of OFETs.
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
No research has been published on the application of this compound as a donor, acceptor, or sensitizer (B1316253) material in any form of organic solar cell.
Bioimaging Applications
There is no documented research exploring the potential of this compound as a fluorescent probe or imaging agent in biological systems.
Liquid Crystals
Thiophene-based molecules have been extensively investigated for their potential in liquid crystal applications. The rigid and planar nature of the thiophene (B33073) ring contributes to the formation of mesophases, which are characteristic of liquid crystals. While this compound itself is not a liquid crystal, it serves as a valuable precursor for the synthesis of more complex liquid crystalline materials.
Researchers have successfully synthesized a variety of liquid crystals containing a 2,5-disubstituted thiophene unit. tandfonline.com The mesomorphic properties of these materials are highly dependent on the nature of the substituents on the thiophene ring. For instance, the introduction of long alkyl or alkoxy chains can induce or stabilize liquid crystalline phases. Similarly, extending the molecular core by adding more aromatic rings often leads to the emergence of mesophases. tandfonline.com
The bromo and nitro groups on this compound offer convenient handles for chemical modification. The bromo group can be readily utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other aromatic or aliphatic moieties, thereby elongating the molecular structure and promoting liquid crystallinity. The nitro group, being strongly electron-withdrawing, can influence the intermolecular interactions and packing of the molecules, which are crucial for the formation of liquid crystal phases.
A study on thiophene-based calamitic liquid crystals highlighted the importance of terminal substituents. orientjchem.org It was found that a molecule with a terminal alkoxy group exhibited a nematic liquid crystal phase, while a similar molecule with a terminal alkyl group did not show any mesophase behavior. orientjchem.org This underscores the subtle structural modifications that can be achieved starting from a versatile building block like this compound to fine-tune the liquid crystalline properties.
The following table summarizes the types of thiophene derivatives that have been investigated for their liquid crystal properties, illustrating the potential for creating such materials from this compound.
| Thiophene Derivative Type | Key Structural Features | Observed Mesophases | Reference |
| 2,5-Disubstituted Thiophenes | Elongated molecular core with multiple aromatic rings | Nematic, Smectic | tandfonline.com |
| Thiophene-based Calamitic Mesogens | Terminal alkoxy chains | Nematic | orientjchem.org |
| Bent-Core Thiophene Derivatives | λ-shaped molecular structure | Nematic, Smectic | mdpi.comresearchgate.net |
| Chiral Thiophene-based Esters | Chiral centers | Ferroelectric, Antiferroelectric | ntu.ac.uk |
Nonlinear Optical (NLO) Materials
The field of nonlinear optics (NLO) deals with the interaction of intense light with materials to produce new optical effects. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications due to their potential for use in optical switching, frequency conversion, and other photonic technologies. nih.gov Thiophene derivatives have emerged as a promising class of organic NLO materials.
The NLO response of a molecule is governed by its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. The this compound molecule possesses a nitro group, which is a strong electron acceptor, and a thiophene ring that can act as part of the conjugated bridge. The methyl group can be considered a weak electron donor. This inherent donor-acceptor character, although modest, provides a foundation for creating molecules with significant NLO properties.
The key to enhancing the NLO response lies in extending the conjugation and increasing the charge transfer within the molecule. The bromo group in this compound is an ideal site for introducing other π-conjugated systems through various chemical reactions. This allows for the systematic design and synthesis of push-pull systems, where a strong electron donor is connected to the electron-accepting nitro-substituted thiophene core through a conjugated linker.
Research has shown that the replacement of a phenyl ring with a thiophene ring in NLO-active molecules can lead to a significant enhancement of the molecular polarizability. york.ac.uk Furthermore, theoretical studies on thiophene derivatives have demonstrated that modifications to the molecular structure, such as the introduction of different acceptor groups, can significantly tune the NLO response. nih.gov
The table below presents examples of thiophene-based systems that have been studied for their NLO properties, indicating the potential of designing similar high-performance materials starting from this compound.
| Thiophene-Based NLO System | NLO Property Investigated | Key Findings | Reference |
| Donor-π-Acceptor Thiophenes | Second-order hyperpolarizability (β) | Significant enhancement with extended conjugation and strong donors/acceptors. | nih.gov |
| Thiophene-containing Chalcones | Second Harmonic Generation (SHG) | Good transparency and SHG efficiency. | researchgate.net |
| Highly Polarizable Thiophene Derivatives | Birefringence and Polarizability | Replacement of phenyl with thiophene enhances polarizability. | york.ac.uk |
Environmental Considerations and Regulatory Aspects of Nitrothiophene Compounds
Environmental Fate and Degradation Pathways
The environmental persistence and degradation of nitrothiophene compounds are influenced by the inherent stability of the aromatic thiophene (B33073) ring and the presence of the electron-withdrawing nitro group. nih.gov This combination can make such compounds recalcitrant to natural degradation processes. nih.gov
Nitroaromatic compounds, as a class, are known to be resistant to oxidative degradation due to the stability of the benzene (B151609) ring and the electron-withdrawing nature of the nitro group. nih.gov Their release into the environment is primarily from manufacturing and processing industries. nih.gov The primary degradation pathways for related nitroaromatic compounds in the environment include:
Biodegradation: This is a key process for the breakdown of nitroaromatics in soil and water. nih.gov Microorganisms have evolved specific pathways to metabolize these compounds. nih.gov Aerobic bacteria can utilize several strategies, such as the initial reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes rearrangement to a hydroxylated compound that can be further broken down. nih.gov Other mechanisms involve dioxygenase enzymes that insert hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group. nih.gov Anaerobic bacteria can also reduce the nitro group to the corresponding amine. nih.gov For thiophene derivatives, bacteria, particularly strains of Rhodococcus, have been shown to degrade substituted thiophenes completely, using them as a source of carbon and energy. nih.gov However, some thiophenes can be resistant to degradation and may require a primary substrate to be broken down cometabolically. dtu.dk
Photolysis: In the atmosphere and near-surface waters, photolysis (breakdown by light) can be an important degradation process for nitroaromatic compounds. nih.gov The atmospheric half-lives for some nitrophenols are estimated to be between 3 and 18 days. nih.gov
Hydrolysis: As an abiotic degradation process, hydrolysis can contribute to the breakdown of certain nitro-containing compounds in water. The rate of hydrolysis is often dependent on pH and temperature. nih.gov For instance, the antibiotic nitrofurantoin, which contains a nitro group, shows significantly different hydrolysis half-lives at varying pH levels, ranging from days to years. nih.gov
The degradation of 2-nitrothiophene (B1581588), a related compound, in cyanobacteria has been shown to proceed via reduction by ferredoxin, forming cytotoxic nitroso and non-toxic amino derivatives. researchgate.net This highlights a potential light-dependent degradation pathway for nitrothiophenes in photosynthetic organisms. researchgate.net The degradation of nitroaromatic compounds can sometimes lead to the formation of intermediate metabolites that are also of environmental concern. mdpi.com
Table 1: Key Environmental Fate Processes for Nitroaromatic Compounds
| Process | Description | Influencing Factors | Relevance to Nitrothiophenes |
| Biodegradation | Breakdown by microorganisms (bacteria, fungi). nih.govnih.gov | Presence of adapted microbial consortia, oxygen levels (aerobic/anaerobic), nutrient availability. nih.govnih.gov | Likely a primary degradation pathway in soil and water, though the bromo- and methyl-substituents may affect rates. nih.gov |
| Photolysis | Degradation by sunlight. nih.gov | Light intensity, presence of photosensitizers. | Potentially significant in the atmosphere and surface waters. nih.gov |
| Hydrolysis | Chemical breakdown in water. nih.gov | pH, temperature. nih.gov | May contribute to degradation over time, with rates dependent on environmental conditions. nih.gov |
Potential for Bioaccumulation and Environmental Impact
Nitroaromatic compounds are recognized for their potential toxicity and are often listed as priority pollutants by environmental agencies. nih.gov Their chemical properties can make them hazardous to both wildlife and human health. nih.gov
Bioaccumulation: This process involves the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. taylorfrancis.com For nitroaromatic compounds, factors like their molecular properties and environmental degradation rates are crucial in determining their potential to bioaccumulate in terrestrial and aquatic systems. taylorfrancis.com While specific data for 3-Bromo-5-methyl-2-nitrothiophene is limited, the general class of nitroaromatics is monitored for its potential to transfer through trophic levels, posing risks to wildlife. taylorfrancis.com
Environmental Impact: The release of nitroaromatic compounds into the environment is a concern due to their acute toxicity, mutagenicity, and potential carcinogenicity. nih.gov The same chemical features that make them useful in industrial applications contribute to their hazardous nature. nih.gov For example, some nitrothiophene moieties are considered toxicophores (a chemical structure known to be associated with toxicity). researchgate.net The nighttime oxidation of thiophene in the atmosphere can lead to the formation of organosulfates and sulfonates, which have implications for aerosol properties and the atmospheric sulfur budget. nih.gov Furthermore, nitroaromatic compounds can contribute to the formation of secondary organic aerosols in the atmosphere through photochemical reactions. copernicus.org
Table 2: Potential Environmental Impacts of Nitroaromatic Compounds
| Impact Area | Description | Example |
| Toxicity | Harmful effects on living organisms. nih.gov | Many nitroaromatic compounds are acutely toxic and mutagenic. nih.gov |
| Bioaccumulation | Buildup in the food chain. taylorfrancis.com | Munitions compounds can accumulate in soil biota, posing risks to wildlife. taylorfrancis.com |
| Atmospheric Chemistry | Contribution to air pollution. nih.govcopernicus.org | Formation of secondary organic aerosols and sulfur-containing particles. nih.govcopernicus.org |
Green Chemistry Principles in Nitrothiophene Synthesis and Utilization
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com Traditional nitration methods often involve harsh and environmentally damaging reagents like concentrated nitric and sulfuric acids. nih.govresearchgate.net Applying green chemistry principles can lead to more sustainable and safer synthesis routes for nitrothiophenes.
The 12 Principles of Green Chemistry provide a framework for this approach: solubilityofthings.comacs.org
Prevention: It is better to prevent waste than to treat it after it has been created. nih.gov
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. nih.gov
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. researchgate.net
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. solubilityofthings.com
Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and can generate waste. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. solubilityofthings.com
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. solubilityofthings.com
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. nih.gov
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nih.gov
For nitrothiophene synthesis, green approaches could include:
Alternative Nitrating Agents: Using solid-supported reagents or developing gas-phase nitration processes can reduce the use of corrosive acids. researchgate.net
Safer Solvents: Replacing toxic organic solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions can significantly reduce environmental pollution. rsc.org
Table 3: Application of Green Chemistry Principles to Nitrothiophene Synthesis
| Green Chemistry Principle | Traditional Method Issue | Green Alternative |
| Less Hazardous Chemical Syntheses | Use of large amounts of concentrated nitric and sulfuric acids. researchgate.net | Use of solid acid catalysts or alternative nitrating agents. researchgate.net |
| Design for Energy Efficiency | Prolonged heating using conventional methods. | Microwave-assisted synthesis to reduce reaction time and energy use. researchgate.net |
| Safer Solvents and Auxiliaries | Use of volatile and often toxic organic solvents. | Solvent-free reaction conditions or use of greener solvents like water or ionic liquids. rsc.org |
| Catalysis | Use of stoichiometric amounts of strong acids. | Development of reusable catalytic systems. solubilityofthings.com |
Regulatory Compliance and Sustainable Practices in Chemical Production
The production of specialty chemicals is governed by a complex web of regulations designed to protect human health and the environment. boazpartners.com Companies must ensure compliance with these regulations and are increasingly adopting sustainable practices as a core part of their business strategy. intimedia.id
Regulatory Frameworks: Governments and international bodies have enacted stringent environmental regulations that compel chemical companies to adopt greener processes. boazpartners.com Key regulations include:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, which requires companies to identify and manage the risks linked to the substances they manufacture and market. distil.market
TSCA (Toxic Substances Control Act) in the United States, which grants the Environmental Protection Agency (EPA) the authority to require reporting, record-keeping, and testing requirements related to chemical substances. sagentia.com Aromatic nitro compounds are specifically addressed under TSCA's significant new use rules. cornell.edu
National regulations, such as India's Environmental Protection Act, impose penalties for non-compliance with waste management and emission standards. distil.market
Sustainable Practices: Beyond regulatory compliance, the chemical industry is moving towards more holistic sustainability. etedge-insights.com This includes:
Waste Management: Implementing "Zero Liquid Discharge" (ZLD) technologies to recycle and reuse wastewater is becoming more common, especially in water-stressed industrial regions. distil.marketetedge-insights.com
Energy Efficiency: Adopting advanced process controls, real-time data analytics, and heat recovery systems helps reduce the significant energy consumption associated with chemical manufacturing. intimedia.iddistil.market
Circular Economy: Designing processes where waste from one part of the operation can be used as a resource in another helps to minimize waste and improve resource efficiency. intimedia.id
Stakeholder Engagement: Collaborating with customers, suppliers, and local communities fosters transparency and drives industry-wide sustainability initiatives. intimedia.id
Adherence to these practices and regulations is not only an environmental and social responsibility but also an economic imperative, as it can enhance operational efficiency and market competitiveness. intimedia.idfatfinger.io
Future Research Directions for 3 Bromo 5 Methyl 2 Nitrothiophene
Exploration of Novel Synthetic Pathways
The efficiency and elegance of synthetic routes are paramount for the practical application of any chemical compound. Future research should prioritize the development of novel, more efficient, and environmentally benign synthetic pathways to 3-Bromo-5-methyl-2-nitrothiophene and its analogs.
Current synthetic strategies for similar nitrothiophenes often involve multi-step processes. Future work could focus on one-pot procedures, which offer advantages in terms of reduced waste, time, and cost. For instance, adapting one-pot methods that have been successful for other substituted nitrothiophenes could prove fruitful. sciforum.net Another promising area is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which has been utilized for the synthesis of 2-aryl-5-nitrothiophenes. sciforum.net Research into more active and stable catalysts could significantly improve yields and reaction times.
Furthermore, the development of synthetic methods starting from simple, inexpensive, and readily available precursors is crucial. A strategy analogous to the synthesis of functionalized 3-nitrothiophenes from dipotassium 2-nitro-1,1-ethylylenedithiolate could be explored. researchgate.net This approach is noted for its high sensitivity and selectivity, which could be beneficial for constructing the target molecule with high purity.
| Potential Synthetic Strategy | Key Advantages | Relevant Precedent |
| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Preparation of substituted 5-nitrothiophenes sciforum.net |
| Advanced Suzuki Coupling | Good yields for aryl-nitrothiophenes, potential for diverse derivatives | Synthesis of 5-(4-fluoro phenyl)-2-nitrothiophene sciforum.net |
| Novel Cyclization Reactions | Use of simple precursors, high selectivity | Synthesis from dipotassium 2-nitro-1,1-ethylylenedithiolate researchgate.net |
Comprehensive Mechanistic Elucidation of Biological Activities
The biological potential of nitrothiophenes is well-documented, with activities ranging from antibacterial to antifungal. researchgate.net However, the precise mechanisms of action are often not fully understood. For this compound, a comprehensive elucidation of its biological activities is a critical area for future research.
Studies on related nitrothiophenes suggest that their bactericidal and fungicidal activities can be attributed to nucleophilic attacks by intracellular thiols at the aromatic ring. researchgate.net It is hypothesized that for halogenated nitrothiophenes, this attack leads to the displacement of the halogen. Future investigations should aim to confirm if this mechanism holds true for this compound. This can be achieved through a combination of in vitro assays with model thiol-containing biomolecules and advanced spectroscopic techniques to identify reaction intermediates and products.
Moreover, some nitrothiophenes that lack a displaceable halogen are thought to act by forming Meisenheimer complexes. researchgate.net It would be valuable to investigate whether this compound can also engage in such interactions, which could represent an alternative or parallel mechanism of action.
| Proposed Mechanism | Investigative Approach | Basis for Hypothesis |
| Nucleophilic Attack and Halogen Displacement | In vitro assays with thiols, spectroscopic analysis | Studies on 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) researchgate.net |
| Formation of Meisenheimer Complexes | Spectroscopic studies (e.g., NMR, UV-Vis) in the presence of nucleophiles | Postulated for active derivatives without a leaving group, like 2,4-dinitrothiophene researchgate.net |
| Inhibition of Specific Enzymes | Enzyme kinetics, molecular docking | A common mechanism for many bioactive compounds |
Development of Advanced Computational Models for Predictive Studies
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, the development of advanced computational models is a key future research direction.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the biological activity of substituted thiophenes. researchgate.net Future work should focus on developing more sophisticated QSAR models for a broader range of thiophene (B33073) derivatives, including this compound. These models can help identify the key structural features that contribute to its bioactivity.
Furthermore, the use of ab initio and Density Functional Theory (DFT) methods can provide deep insights into the electronic structure and reactivity of the molecule. researchgate.netnih.gov Such studies can be used to calculate properties like molecular orbital energies, electrostatic potential maps, and reaction pathways, which are crucial for understanding its chemical behavior and interaction with biological targets. Molecular docking studies could also be employed to predict potential binding modes with specific enzymes or receptors, thereby guiding the design of more potent derivatives.
Design and Synthesis of New Derivatives with Enhanced Bioactivity or Material Properties
The core structure of this compound serves as an excellent scaffold for the design and synthesis of new derivatives with potentially enhanced properties. The existing substituents—bromo, methyl, and nitro groups—can be systematically modified to fine-tune the molecule's electronic and steric characteristics.
Future research should focus on creating a library of derivatives by, for example, replacing the bromine atom with other functional groups via cross-coupling reactions. The methyl group could be modified to larger alkyl or functionalized chains, and the nitro group's position could be varied, or it could be reduced to an amino group, which is a common precursor for further functionalization. The synthesis of novel thiophene-2-carboxamide derivatives has shown promise in yielding compounds with significant antioxidant and antibacterial properties, a strategy that could be adapted here. nih.gov
The goal would be to establish clear structure-activity relationships (SAR), similar to what has been observed in other series of substituted thiophenes where the nature and position of substituents have a significant effect on activity. researchgate.net These new derivatives could be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as for potential applications in materials science, such as in organic electronics.
Investigation of Environmental Impact Mitigation Strategies
As with any biologically active compound, it is imperative to consider the potential environmental impact. The widespread use of antimicrobial compounds has led to concerns about environmental contamination and the development of antimicrobial resistance. mdpi.comnih.govnih.gov Therefore, a proactive approach to investigating the environmental fate of this compound and developing mitigation strategies is essential.
Future research should focus on assessing the biodegradability of this compound and its potential persistence in soil and water systems. Studies on its ecotoxicity, including its effects on non-target organisms such as algae, invertebrates, and fish, are also crucial. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-5-methyl-2-nitrothiophene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via electrophilic substitution on thiophene derivatives. For example, bromination of 5-methyl-2-nitrothiophene using (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 60–80°C can introduce bromine at the 3-position. Yield optimization requires precise stoichiometry and reaction time monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- : Look for aromatic proton signals in the δ 7.1–7.5 ppm range (thiophene ring) and methyl group signals near δ 2.5 ppm.
- IR : Nitro group () stretching vibrations at ~1520 cm and C-Br stretching at ~560 cm.
- Mass Spectrometry : Molecular ion peak at 236 (for ) and fragment peaks corresponding to Br loss (~236 → 157) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model electronic properties like HOMO-LUMO gaps and Fukui indices to identify reactive sites. For example, the bromine atom’s electrophilicity and nitro group’s electron-withdrawing effects enhance Suzuki coupling efficiency at the 3-position. Validate predictions with experimental kinetic studies .
Q. What strategies mitigate side reactions (e.g., denitration or ring oxidation) during functionalization of this compound?
- Methodological Answer :
- Use mild oxidizing agents (e.g., ) to avoid nitro group reduction.
- Protect the thiophene ring with electron-donating groups during bromination to prevent oxidation.
- Monitor reaction progress with LC-MS to detect intermediates like 5-methyl-2-nitrothiophene sulfoxide .
Q. How does the substitution pattern of this compound influence its antimicrobial activity compared to analogs?
- Methodological Answer : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (e.g., S. aureus) using analogs like 4-bromo-2-fluoro-5-nitrobenzoic acid. The thiophene ring’s sulfur atom enhances membrane permeability, while the nitro group’s position affects redox activity. Structure-activity relationships (SAR) can be modeled using QSAR software .
Q. What role does this compound play in synthesizing conjugated polymers for optoelectronic devices?
- Methodological Answer : The bromine atom enables Kumada or Stille cross-coupling to form π-conjugated polymers. For example, coupling with 2,5-bis(trimethylstannyl)thiophene yields polymers with narrow bandgaps (~1.8 eV), suitable for organic photovoltaics. Characterize using UV-Vis spectroscopy and cyclic voltammetry .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound: How should researchers validate purity?
- Methodological Answer : Conflicting melting points (e.g., 129–130°C vs. 155–156°C in similar bromothiophenes) may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to confirm thermal behavior and HPLC with a C18 column (≥95% purity threshold) to isolate pure fractions .
Q. Why do some studies report low yields in Sonogashira reactions involving this compound?
- Methodological Answer : Steric hindrance from the methyl and nitro groups reduces palladium catalyst accessibility. Optimize using bulky ligands (e.g., ) and elevated temperatures (80–100°C). Confirm coupling efficiency via alkyne signal integration .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Optimal bromination conditions | , DMF, 70°C, 6 hr | |
| HOMO-LUMO gap (DFT) | 4.2 eV (B3LYP/6-31G*) | |
| Antimicrobial MIC (S. aureus) | 12.5 µg/mL | |
| Polymer bandgap | 1.8 eV (UV-Vis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
